![molecular formula C42H29N3O B15165051 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol CAS No. 199297-09-1](/img/structure/B15165051.png)
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a phenol group attached to a bis-carbazole structure, making it an interesting subject for research in organic electronics and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol typically involves the following steps:
Formation of Carbazole Derivatives: Carbazole is reacted with appropriate halogenated benzene derivatives under inert conditions to form bis-carbazole intermediates.
Coupling Reaction: The bis-carbazole intermediates are then coupled with phenol derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like nitric acid and halogens are employed under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol has a wide range of applications in scientific research:
Organic Electronics: Used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its excellent charge transport properties.
Materials Science: Employed in the development of high-performance organic semiconductors and conductive polymers.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a scaffold for drug development.
Mechanism of Action
The mechanism of action of 4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol involves its interaction with molecular targets and pathways:
Charge Transport: In OLEDs and OPVs, the compound facilitates efficient charge transport by acting as a hole transport material, enhancing device performance and stability.
Fluorescence: The compound’s fluorescent properties are utilized in bioimaging, where it binds to specific biomolecules and emits light upon excitation.
Comparison with Similar Compounds
4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol can be compared with other similar compounds:
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Known for its use in OLEDs as a host material, providing a suitable matrix for efficient energy transfer.
Tris(4-carbazoyl-9-ylphenyl)amine: Used as a hole transport material in OLEDs and OPVs, similar to this compound.
Conclusion
This compound is a versatile compound with significant applications in organic electronics, materials science, biological research, and medicinal chemistry. Its unique structural properties and ability to undergo various chemical reactions make it a valuable subject for scientific investigation and industrial applications.
Properties
CAS No. |
199297-09-1 |
|---|---|
Molecular Formula |
C42H29N3O |
Molecular Weight |
591.7 g/mol |
IUPAC Name |
4-(4-carbazol-9-yl-N-(4-carbazol-9-ylphenyl)anilino)phenol |
InChI |
InChI=1S/C42H29N3O/c46-34-27-25-31(26-28-34)43(29-17-21-32(22-18-29)44-39-13-5-1-9-35(39)36-10-2-6-14-40(36)44)30-19-23-33(24-20-30)45-41-15-7-3-11-37(41)38-12-4-8-16-42(38)45/h1-28,46H |
InChI Key |
NOQZIHMYFJXSBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)N(C5=CC=C(C=C5)N6C7=CC=CC=C7C8=CC=CC=C86)C9=CC=C(C=C9)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


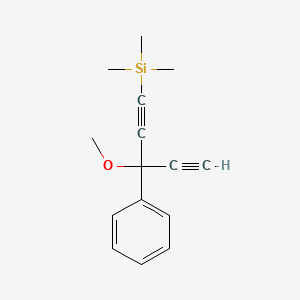
![4-[1-(4-Hydroxy-3,5-dimethylphenyl)-4-(4-hydroxyphenyl)cyclohexyl]-2,6-dimethylphenol](/img/structure/B15164971.png)
![[1,4-Phenylenebis(methylene)]bis(tributoxysilane)](/img/structure/B15164985.png)
![5-(Diethylamino)-2-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]benzoic acid](/img/structure/B15164991.png)
![3-(3-Nitrophenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15164995.png)
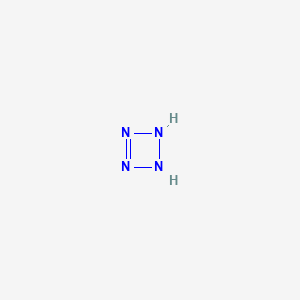
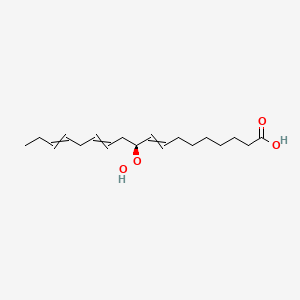
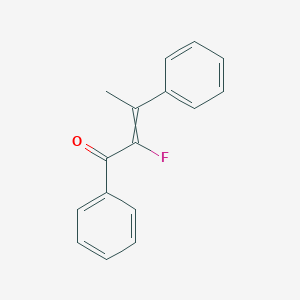
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)

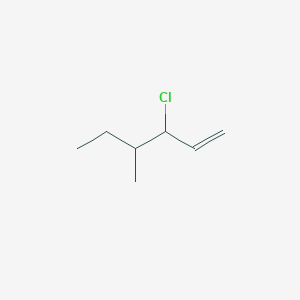
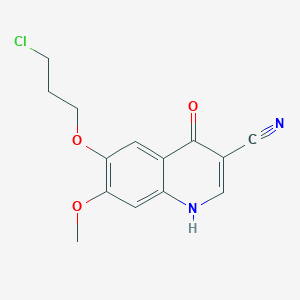
![2-Azido-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B15165043.png)
![1,7-Dioxaspiro[4.4]nonan-8-one, 3,4-bis(phenylmethoxy)-, (3R,4S,5R)-](/img/structure/B15165059.png)
